2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with ethyl groups at positions 2 and 7 and a methyl group at position 4. This scaffold is notable for its structural versatility, enabling diverse pharmacological and material science applications.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2,7-diethyl-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-4-9-6-11-12-7-8(3)10(5-2)14(11)13-9/h6,8,10,12H,4-5,7H2,1-3H3 |
InChI Key |
AQRMQTJNHHOEJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CNC2=CC(=NN12)CC)C |
Origin of Product |
United States |
Preparation Methods
Procedure
- Reactants : Aminopyrazoles act as nucleophilic systems and react with biselectrophilic compounds.
- Catalysts : Common catalysts include sodium ethoxide or amine-based bases.
- Solvents : Ethanol or acidic media are frequently employed.
- Reaction Conditions : Conventional heating is used to achieve cyclization.
Mechanism
The reaction proceeds via an addition-elimination mechanism (aza-Michael type), where the aminopyrazole’s NH group interacts with the electrophilic carbonyl group of the β-ketoester. This is followed by intramolecular cyclization through nucleophilic attack by pyrazolic nitrogen on the residual carbonyl group, resulting in water elimination and formation of the fused ring system.
Multicomponent Reactions
Multicomponent reactions (MCRs) offer a streamlined approach to synthesizing highly substituted pyrazolo[1,5-a]pyrimidines in a single step.
Procedure
- Reactants : A mixture of aminopyrazoles, aldehydes, and β-ketoesters.
- Catalysts : Acidic or basic catalysts such as potassium carbonate.
- Reaction Conditions : Refluxing in solvents like isopropanol for 12–14 hours.
- Monitoring : Reaction progress is monitored using Thin Layer Chromatography (TLC).
Advantages
- High yields (often exceeding 80%).
- Avoidance of intermediate purification steps.
- Compatibility with various functional groups.
Pericyclic Reactions
Pericyclic reactions provide an alternative route to pyrazolo[1,5-a]pyrimidines without requiring aminopyrazoles as starting materials.
Procedure
- Reactants : N-propargylic sulfonylhydrazones and sulfonyl azides.
- Catalysts : Copper(I) chloride drives click reactions leading to triazole formation.
- Reaction Conditions : One-pot synthesis under controlled heating.
- Mechanism :
Use of Ketene Dithioacetals
Ketene dithioacetals are versatile precursors for synthesizing substituted pyrazolo[1,5-a]pyrimidines.
Procedure
- Reactants : Aminopyrazole derivatives and ketene dithioacetals.
- Catalysts : Potassium carbonate in isopropanol.
- Reaction Conditions :
- Reflux for 12–14 hours.
- Cooling followed by crystallization from methanol.
Yields
This method consistently provides high yields (80–90%) with excellent purity after crystallization.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to enhance reaction efficiency and reduce time.
Procedure
- Reactants : Aminopyrazoles and biselectrophilic systems like β-enaminones.
- Catalysts : Dimethylamino leaving groups improve regioselectivity.
- Reaction Conditions :
- Microwave-assisted heating for rapid cyclization.
- Controlled reaction times ensure high yields.
Advantages
Microwave-assisted protocols improve regioselectivity and scalability while reducing energy consumption compared to conventional heating methods.
Data Table: Summary of Preparation Methods
| Method | Reactants | Catalysts | Solvents | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| Cyclocondensation | Aminopyrazoles + β-ketoesters | Sodium ethoxide | Ethanol | Variable | High |
| Multicomponent Reaction | Aminopyrazoles + aldehydes | Potassium carbonate | Isopropanol | 12–14 hours | >80 |
| Pericyclic Reaction | N-Propargylic sulfonylhydrazones | Copper(I) chloride | One-pot | Rapid | High |
| Ketene Dithioacetals | Aminopyrazoles + dithioacetals | Potassium carbonate | Isopropanol | 12–14 hours | 80–90 |
| Microwave-Assisted | Aminopyrazoles + β-enaminones | Dimethylamino groups | Various solvents | Short | High |
Chemical Reactions Analysis
Types of Reactions: 2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been investigated for its potential as a therapeutic agent due to its diverse biological activities. Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anti-inflammatory, anticancer, and antimicrobial properties.
Case Studies:
- Anticancer Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study demonstrated that a related compound effectively reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.
- Anti-inflammatory Properties : Another study reported that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Synthetic Organic Chemistry
The synthesis of this compound typically involves cyclocondensation reactions. These methods allow for structural modifications that can optimize yields and enhance biological activity.
Synthesis Methods:
- Cyclocondensation Reactions : Commonly used methods include the reaction of hydrazines with appropriate carbonyl compounds followed by cyclization with diaminopyrimidine derivatives.
- Optimization Techniques : Researchers have employed various optimization techniques to improve yield and purity during the synthesis process.
Interaction Studies
Research has focused on the interaction of this compound with various biological targets. These studies enhance our understanding of the compound's mechanism of action and therapeutic potential.
Binding Affinity Studies:
Studies have demonstrated that this compound can bind effectively to certain protein targets involved in cell signaling pathways. This binding affinity is crucial for developing targeted therapies in diseases such as cancer.
Mechanism of Action
The mechanism of action of 2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways, including the inhibition of cyclin-dependent kinases (CDKs) and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Insights :
Physicochemical Properties
Substituents critically influence molecular weight, polarity, and solubility:
Key Insights :
- The target compound’s higher molecular weight (193.29 g/mol) compared to dimethyl (151.21 g/mol) and trifluoromethyl (218.18 g/mol) analogs suggests intermediate lipophilicity, balancing membrane permeability and aqueous solubility .
Antibacterial Activity:
- 3-Substituted derivatives : Compounds with phenyl groups at position 3 (e.g., 3a-d in ) show enhanced antibacterial activity against Gram-positive bacteria, outperforming chloramphenicol in some cases .
- Role of ethyl groups : The target compound’s ethyl substituents may improve pharmacokinetic profiles by extending half-life through reduced metabolic degradation .
Biological Activity
2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure features a fused pyrazole and pyrimidine ring system with specific ethyl and methyl substitutions that significantly influence its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H14N4
- Molecular Weight : 180.22 g/mol
- Structure : The compound consists of a pyrazole ring fused to a pyrimidine ring with ethyl groups at positions 2 and 7 and a methyl group at position 6.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. For instance, a related compound demonstrated selective inhibition of CDK2 with an IC50 value in the nanomolar range .
- PI3Kδ Inhibition : A recent study identified pyrazolo[1,5-a]pyrimidine derivatives as selective PI3Kδ inhibitors. The lead compound exhibited an IC50 value of 18 nM against PI3Kδ and showed high selectivity compared to other isoforms .
- Dihydroorotate Dehydrogenase (DHODH) Inhibition : Another line of research indicates that certain pyrazolo[1,5-a]pyrimidines can inhibit DHODH, a key enzyme in pyrimidine biosynthesis linked to acute myelogenous leukemia (AML). These inhibitors can induce differentiation in AML cell lines at low concentrations while maintaining a favorable toxicity profile .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Binding Affinity : Interaction studies suggest that this compound binds effectively to specific enzymes involved in cancer progression and metabolism. Its structural modifications enhance binding affinity and selectivity towards these targets.
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through various pathways. This effect is crucial for its potential use in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | IC50 Value | Reference |
|---|---|---|---|
| CDK Inhibition | CDK2 | Low nM | |
| PI3Kδ Inhibition | PI3Kδ | 18 nM | |
| DHODH Inhibition | DHODH (AML Target) | 1.2 nM |
Case Study Highlights
- CDK Inhibition : A study reported the identification of a pyrazolo[1,5-a]pyrimidine derivative as a selective CDK inhibitor. This compound demonstrated significant anticancer activity by disrupting cell cycle progression in cancer cells.
- PI3Kδ Selectivity : Research on benzimidazole derivatives highlighted the potential of pyrazolo[1,5-a]pyrimidines as selective PI3Kδ inhibitors with promising therapeutic implications for autoimmune diseases like systemic lupus erythematosus (SLE) .
- AML Therapeutics : Investigations into DHODH inhibitors revealed that certain pyrazolo[1,5-a]pyrimidines could effectively induce differentiation in AML cell lines while exhibiting minimal toxicity to non-cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
